molecular formula C15H13N3O2 B3147848 5-nitro-1-(2-phenylethyl)-1H-benzimidazole CAS No. 632301-29-2

5-nitro-1-(2-phenylethyl)-1H-benzimidazole

Cat. No.: B3147848
CAS No.: 632301-29-2
M. Wt: 267.28 g/mol
InChI Key: STRPGOKXXQCJHS-UHFFFAOYSA-N
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Description

5-nitro-1-(2-phenylethyl)-1H-benzimidazole is a synthetic benzimidazole derivative, a class of heterocyclic aromatic compounds recognized as a privileged and versatile scaffold in medicinal chemistry and drug discovery . The benzimidazole core is a fundamental pharmacophore present in a wide array of therapeutically active agents, and its similarity to purine bases allows for potential interaction with various biological targets . The specific substitution pattern of this compound, featuring a nitro group at the 5-position and a 2-phenylethyl chain at the 1-position, is designed to modulate its electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound is of significant research value for screening and developing new bioactive molecules. Benzimidazole derivatives, particularly those with nitro substituents, are frequently investigated for their potent antiparasitic activity . Such compounds have shown promising results against protozoan parasites including Giardia intestinalis , Entamoeba histolytica , and Trichomonas vaginalis . The nitro group is often implicated in the mode of action, acting as a prodrug that is activated by parasite-specific nitroreductase enzymes, leading to the formation of cytotoxic metabolites . Beyond antiparasitic applications, the benzimidazole scaffold demonstrates a broad spectrum of pharmacological activities, including antiviral , antifungal , antibacterial , and anticancer properties, positioning this compound as a key candidate for hit-to-lead optimization in multiple therapeutic areas . FOR RESEARCH USE ONLY. This product is intended for laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The safe handling of this chemical requires the use of appropriate personal protective equipment (PPE) and adherence to standard laboratory safety protocols.

Properties

IUPAC Name

5-nitro-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-18(20)13-6-7-15-14(10-13)16-11-17(15)9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRPGOKXXQCJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319818
Record name 5-nitro-1-(2-phenylethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199900
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

632301-29-2
Record name 5-nitro-1-(2-phenylethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 5 Nitro 1 2 Phenylethyl 1h Benzimidazole

Established Synthetic Routes for Benzimidazole (B57391) Core Structures

The construction of the benzimidazole core is a fundamental step in the synthesis of 5-nitro-1-(2-phenylethyl)-1H-benzimidazole. Several reliable methods have been established for this purpose.

Cyclocondensation Reactions of 1,2-Diaminobenzenes with Aldehyde and Carboxylic Acid Derivatives

The most traditional and widely used method for synthesizing the benzimidazole skeleton involves the condensation of an o-phenylenediamine (B120857) with either an aldehyde or a carboxylic acid and its derivatives. mdpi.com

When reacting with aldehydes, the process typically involves the condensation of o-phenylenediamine with two equivalents of an aldehyde. iosrjournals.org This reaction can, however, present selectivity challenges, potentially leading to the formation of both 1,2-disubstituted and 2-substituted benzimidazoles. iosrjournals.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the final benzimidazole product. scholarsresearchlibrary.com Various catalysts and conditions have been developed to promote this reaction, including the use of supported gold nanoparticles which can facilitate the reaction at ambient conditions. mdpi.com Other catalytic systems involve iodine, p-toluenesulfonic acid, and photocatalysts like Rose Bengal under visible light. tandfonline.comacs.org

Alternatively, the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, nitriles, or acid chlorides) provides another robust route to 2-substituted benzimidazoles. mdpi.com This method often requires heating and sometimes the use of dehydrating agents to facilitate the cyclization. researchgate.net

Table 1: Comparison of Catalysts in Cyclocondensation Reactions for Benzimidazole Synthesis
Catalyst/ReagentReactantsKey AdvantagesReference
Supported Gold Nanoparticles (Au/TiO₂)o-phenylenediamine and aldehydesHigh yields at ambient conditions, no additives required. mdpi.com
Sodium Metabisulphite4-nitro-1,2-phenylenediamine and aromatic aldehydesActs as an oxidizing agent for the cyclization of the Schiff base intermediate. scholarsresearchlibrary.com
Rose Bengal (Photocatalyst)o-phenylenediamines and various aldehydesMetal-free conditions, operationally simple, and applicable to sensitive substrates. acs.org
Fluorous Alcohols (TFE/HFIP)o-phenylenediamine and aldehydesPromotes selective formation of 1,2-disubstituted benzimidazoles at room temperature. iosrjournals.org
Cu(OAc)₂N-phenyl-o-phenylenediamine and benzaldehydesEnables a one-pot cascade reaction to form complex hydroxylated benzimidazoles. acs.org

Microwave-Assisted Synthesis Protocols

To enhance reaction efficiency, microwave-assisted synthesis has emerged as a powerful tool for preparing benzimidazole derivatives. This technique significantly reduces reaction times, often from hours to minutes, while increasing product yields and promoting cleaner reactions. arkat-usa.orgnih.gov Microwave irradiation has been successfully applied to the condensation of o-phenylenediamines with aldehydes. tandfonline.com In some cases, these reactions can be performed under solvent-free conditions, offering a more environmentally friendly alternative to conventional methods. arkat-usa.org The benefits of microwave-assisted synthesis include immediate and volumetric heating, which allows for precise temperature control and improved reproducibility. arkat-usa.orgresearchgate.net

Table 2: Microwave-Assisted vs. Conventional Benzimidazole Synthesis
Derivative TypeMethodReaction TimeYieldReference
2-Aryl-1-benzylbenzimidazolesConventionalHoursLower arkat-usa.org
MicrowaveMinutesHigher arkat-usa.org
Benzimidazole-thiazolidinedione derivativesConventional-- nih.gov
MicrowaveSignificantly ReducedImproved nih.gov
2-Substituted benzimidazolesConventional-- tandfonline.com
Microwave (300W)Short70-80% tandfonline.com

One-Pot Reductive Cyclocondensation Approaches

One-pot reductive cyclocondensation offers an efficient pathway for synthesizing benzimidazoles from precursors containing a nitro group, which is particularly relevant for the synthesis of this compound. In this approach, a substituted o-nitroaniline or o-nitrophenylamine undergoes in-situ reduction of the nitro group to an amine, followed by condensation with a carbonyl compound and subsequent cyclization, all within a single reaction vessel. nih.gov This strategy avoids the isolation of the often unstable o-phenylenediamine intermediate. Catalytic systems, such as those using iridium catalysts with a hydrogen donor like formic acid, have been developed for this transformation. nih.gov This method provides a streamlined process for producing a variety of amine products and can be extended to the synthesis of the benzimidazole ring. nih.gov

Specific Synthesis of this compound

The target compound is synthesized by first forming the 5-nitro-1H-benzimidazole core, followed by substitution at the N1 position.

Alkylation Reactions at the Benzimidazole Nitrogen (N1) Position

The final step in the synthesis of this compound involves the alkylation of the 5-nitro-1H-benzimidazole precursor. Due to tautomerism, 5-nitro-1H-benzimidazole and 6-nitro-1H-benzimidazole are the same molecule, and alkylation can occur at either the N1 or N3 position.

The synthesis of the closely related compound, 6-nitro-1-(2-phenylethyl)-1H-benzimidazole, was achieved by reacting 5-nitrobenzimidazole (B188599) with 2-bromoethylbenzene in the presence of potassium hydroxide (B78521) (KOH) in ethanol. researchgate.net This demonstrates a direct and effective method for introducing the 2-phenylethyl group onto the benzimidazole nitrogen.

Generally, the N-alkylation of 5-nitrobenzimidazoles is carried out in a basic medium to deprotonate the imidazole (B134444) nitrogen, creating a nucleophilic anion that then reacts with an alkylating agent. researchgate.nettsijournals.com Common bases include potassium carbonate, often used with a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) in a solvent such as DMF. researchgate.netresearchgate.net The reaction of 5-nitro-1H-benzimidazole with functionalized halides, such as 1-bromo-2-chloroethane (B52838) or 1,2-dibromoethane, leads to the corresponding N-substituted derivatives. tsijournals.com The alkylation of 5(6)-nitrobenzimidazoles can result in a mixture of 5-nitro and 6-nitro isomers, which can sometimes be separated by methods like fractional crystallization. nih.gov

Table 3: Conditions for N-Alkylation of 5-Nitrobenzimidazoles
PrecursorAlkylating AgentBase/CatalystSolventProductReference
5-Nitrobenzimidazole2-BromoethylbenzeneKOHEthanol6-Nitro-1-(2-phenylethyl)-1H-benzimidazole researchgate.net
5-nitro-1H-benzimidazol-2(3H)-oneVarious alkylating agentsK₂CO₃ / TBABDMFN-alkylated derivatives researchgate.netresearchgate.net
5-nitro-1H-benzimidazole1-bromo-2-chloroethane--1-(2-chloroethyl)-5-nitro-benzimidazole tsijournals.com
5(6)-nitro-benzimidazolesAlkyl halides--Mixture of 1-alkyl-5-nitro and 1-alkyl-6-nitro-benzimidazoles nih.gov

Advanced Derivatization Techniques for Structural Modification of Benzimidazole Scaffolds

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry, and various techniques exist to modify its structure to explore structure-activity relationships. nih.govnih.gov These derivatization strategies can be applied to this compound to generate novel analogues.

Structural modifications can be made at several positions on the benzimidazole ring system. For instance, substituents can be introduced at the C2 position by choosing different aldehydes or carboxylic acids during the initial cyclocondensation step. Further derivatization can occur on the benzene (B151609) ring portion of the scaffold. For example, electron-withdrawing groups like a cyano group have been introduced at the C5 position to modulate electronic properties. nih.gov

Hybridization, which involves combining the benzimidazole scaffold with other pharmacologically active molecules, is a common strategy. nih.gov This can lead to compounds with enhanced or novel biological activities. Additionally, functional groups on substituents, such as the phenyl ring of the phenylethyl group in the title compound, can be modified. For example, chloro and methoxy (B1213986) substituents at the C-4 position of a phenyl ring attached to a benzimidazole-triazole complex have been shown to significantly enhance biological activity. nih.gov Late-stage functionalization techniques, such as transition metal-catalyzed C-H activation, also offer powerful tools for directly installing new functional groups onto the core structure, which could be applicable for creating derivatives of the title compound. acs.org

Strategic Functional Group Modulation on the Benzimidazole Nucleus

The benzimidazole scaffold, particularly when substituted with a nitro group, is a cornerstone in medicinal chemistry, offering a platform for extensive functional group modification. nih.govresearchgate.net The electron-withdrawing nature of the nitro group at the 5-position significantly influences the chemical reactivity of the entire benzimidazole nucleus, including the nitrogen atoms and the C2-position, making it a key site for strategic modulation.

One common strategy involves the introduction of various substituents at the C2-position of the 5-nitro-1H-benzimidazole core. This is typically achieved by condensing 4-nitro-1,2-phenylenediamine with a range of aldehydes or carboxylic acids. scholarsresearchlibrary.comencyclopedia.pub For instance, reacting 4-nitro-1,2-phenylenediamine with different aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395) yields a variety of 2-aryl-5-nitro-1H-benzimidazole derivatives. scholarsresearchlibrary.com This method allows for the incorporation of diverse functionalities, such as phenyl, nitrophenyl, or other heterocyclic rings, directly onto the C2-position.

Further modulation can be achieved by starting with a pre-functionalized benzimidazole. For example, 5(6)-nitro-1H-benzimidazol-2-amine can be synthesized and subsequently reacted with agents like 2-chloroacetamides to introduce N-arylacetamide groups at the N1 position. nih.gov This approach not only modifies the nucleus but also introduces complexity and potential interaction points for biological targets.

Another modulation strategy involves the chemical transformation of the nitro group itself. The reduction of the nitro group to an amino group is a critical transformation, creating a new set of derivatives with altered electronic properties and biological activities. This amino group can then serve as a handle for further derivatization, such as acylation or the formation of Schiff bases, expanding the chemical diversity of the benzimidazole library.

Finally, the introduction of functional groups at other positions on the benzene ring, though less common, can be achieved through multi-step syntheses starting from appropriately substituted benzene precursors. For example, the synthesis of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol involves starting with p-N,N-diethyl salicylaldehyde (B1680747), demonstrating how additional functional groups can be integrated into the final structure. nih.gov These modulations are crucial for fine-tuning the electronic and steric properties of the molecule to optimize its pharmacological profile.

Table 1: Examples of Functional Group Modulation at the C2-Position of 5-Nitro-1H-Benzimidazole

Starting MaterialReagentResulting C2-SubstituentReference
4-nitro-1,2-phenylenediamineSubstituted Aromatic AldehydesSubstituted Phenyl Group scholarsresearchlibrary.com
4-nitro-1,2-phenylenediamineCyanogen BromideAmino Group nih.gov
4-nitro-1,2-phenylenediaminep-N,N-diethyl salicylaldehyde / PCl₃5-(diethylamino)-2-hydroxyphenyl nih.gov

Regioselective Synthesis and Isomer Identification (e.g., 5-nitro vs. 6-nitro Regioisomers)

A significant challenge in the synthesis of N1-substituted nitrobenzimidazoles, including this compound, is controlling the regioselectivity. The starting material, 5-nitro-1H-benzimidazole, exists as a mixture of two rapidly interconverting tautomers: the 5-nitro and 6-nitro forms. stuba.skresearchgate.net Consequently, alkylation reactions, such as the introduction of the 2-phenylethyl group at the N1 position, typically yield a mixture of the corresponding 5-nitro and 6-nitro regioisomers. nih.gov

The direct alkylation of 5(6)-nitrobenzimidazole with an alkyl halide (e.g., 2-bromoethylbenzene) in the presence of a base is a common method that results in both 1-alkyl-5-nitro- and 1-alkyl-6-nitro-benzimidazoles. nih.gov The ratio of these isomers can be influenced by reaction conditions such as the solvent, base, and temperature, although achieving complete regioselectivity is often difficult. Research has shown that in some cases, the 6-nitro isomer may predominate in the reaction mixture. nih.gov

Alternatively, regioselectivity can be approached by starting with a pre-substituted aniline. For example, nitration of a 1-alkyl-benzimidazole would also lead to a mixture of 5-nitro and 6-nitro isomers. nih.gov Direct synthesis, starting from a specific isomer of nitro-o-phenylenediamine, can provide a more controlled route to a single regioisomer.

Separation and Identification:

Given the formation of isomeric mixtures, effective separation and identification techniques are crucial.

Fractional Crystallization: This classical method has been successfully employed to isolate the 6-nitro isomers from mixtures, often by using water as the solvent. However, its success is not universal for all derivatives. nih.gov

Chromatography: Thin-layer chromatography (TLC) is a valuable tool for identifying the presence of both isomers in a reaction mixture. nih.gov For preparative separation, column chromatography is the standard method. nih.gov

Spectroscopic Methods:

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the 5-nitro and 6-nitro isomers. Subtle but distinct differences in the chemical shifts of the aromatic protons and carbons of the benzimidazole core can be observed. stuba.skunibo.it For instance, a slight downfield shift for the H-7 proton is characteristic of 6-nitro isomers, while a similar shift for the H-4 proton (or H-5 in different numbering) is seen in 5-nitro isomers. unibo.it

UV and IR Spectrometry: These techniques can also aid in identification. It has been noted that 5-nitro isomers tend to have higher molar absorptivity (ε) values in their UV spectra, while 6-nitro isomers often exhibit two distinct stretching vibration (νmax) values for the benzene ring in their IR spectra. nih.gov

Table 2: Analytical Techniques for Isomer Differentiation

TechniqueDistinguishing Feature for 5-nitro vs. 6-nitro IsomersReference
Fractional CrystallizationCan be used to isolate the 6-nitro isomer in some cases. nih.gov
¹H NMRDistinct chemical shifts for protons on the benzene ring (e.g., H-4 vs. H-7). unibo.it
¹³C NMRDifferent chemical shifts for the carbons of the benzimidazole nucleus. stuba.skunibo.it
UV Spectroscopy5-nitro isomers generally show higher molar absorptivity (ε values). nih.gov
IR Spectroscopy6-nitro isomers may show two νmax values for the benzene ring. nih.gov

Introduction of Substituents for Targeted Pharmacological Enhancement

The 5-nitro-1H-benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and the strategic introduction of various substituents at the N1 and C2 positions is a key strategy for developing new therapeutic agents with enhanced potency and selectivity. nih.govscholarsresearchlibrary.com The nature and position of these substituents can profoundly influence the compound's interaction with biological targets, leading to a wide range of pharmacological activities.

Targeting Antihypertensive Activity: Research has focused on designing 5-nitro benzimidazole derivatives as angiotensin II type 1 (AT₁) receptor antagonists for the treatment of hypertension. In one study, a series of derivatives were synthesized with a butyl group at the C2-position and different substituted indole (B1671886) moieties attached to the N1-position. The compound 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid demonstrated high affinity for the AT₁ receptor with an IC₅₀ value of 1.03 nM and produced a significant, long-lasting antihypertensive effect in rats, superior to the commercial drug Losartan. nih.gov This highlights how complex substituents at N1 can be tailored for specific receptor interactions.

Targeting Antimicrobial and Antiprotozoal Activity: The 5-nitro group is a well-known pharmacophore for antimicrobial activity, particularly against anaerobic bacteria and protozoa. nih.gov The introduction of various arylacetamide moieties at the N1 position of 2-amino-5-nitro-1H-benzimidazole has been explored to create analogues of the antiprotozoal drug benznidazole. nih.gov Similarly, other studies have shown that introducing groups like 5-(diethylamino)-2-hydroxyphenyl at the C2 position, and subsequently forming metal complexes, can yield compounds with significant in vitro antibacterial and antifungal activities. nih.gov

Targeting Vasorelaxant and Anticancer Activity: To develop novel vasodilators, 5-nitro-1H-benzimidazole has been functionalized at the C2 position with a variety of substituted aromatic aldehydes. scholarsresearchlibrary.com Several of these derivatives, such as those with 4-chlorophenyl and 3,4,5-trimethoxyphenyl substituents, showed good vasorelaxant activity. scholarsresearchlibrary.com For anticancer applications, the introduction of electron-donating groups (e.g., -OH, -OCH₃) on a phenyl ring at the C2-position has been shown to increase cytotoxic activity, while electron-withdrawing groups (e.g., -NO₂, -CF₃) tend to decrease it. This demonstrates a clear structure-activity relationship (SAR) that can guide the design of more potent anticancer agents.

Table 3: Pharmacological Enhancement via Substitution

Target ActivitySubstituent at N1Substituent at C2Observed EffectReference
Antihypertensive (AT₁ antagonist)(1H-indol-1-yl)benzoic acid derivativeButylHigh receptor affinity (IC₅₀ = 1.03 nM) and potent in vivo activity. nih.gov
AntiprotozoalN-arylacetamidesAminoCreated analogues of the drug benznidazole. nih.gov
Vasorelaxant-HSubstituted Phenyl RingsCompounds with specific substitutions showed good activity (EC₅₀ < 30 µM). scholarsresearchlibrary.com
Antimicrobial-H (as metal complex)5-(diethylamino)-2-hydroxyphenylSignificant in vitro antibacterial and antifungal activity. nih.gov

Computational Chemistry and Theoretical Characterization of 5 Nitro 1 2 Phenylethyl 1h Benzimidazole Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eprajournals.com This method is instrumental in medicinal chemistry for understanding the interaction between a ligand, such as 5-nitro-1-(2-phenylethyl)-1H-benzimidazole, and a biological target, typically a protein or enzyme. eprajournals.comspast.org

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking simulations are employed to predict how this compound fits into the active site of a biological target and to estimate the strength of this interaction, often expressed as a docking score or binding affinity (kcal/mol). Benzimidazole (B57391) derivatives have been studied against a wide range of biological targets, including enzymes implicated in cancer, microbial infections, and hypertension. spast.orgnih.govnih.gov

For instance, docking studies of various substituted benzimidazole derivatives against targets like Mycobacterium tuberculosis (Mtb) KasA have revealed docking scores ranging from -5.149 to -7.541 kcal/mol. nih.gov Similarly, when docked against phosphodiesterase, different 5-nitro benzimidazole derivatives exhibited scores between -14.39 and -36.16. These studies help identify compounds with the highest potential for biological activity. The binding affinity is a crucial parameter, as a lower (more negative) score typically indicates a more stable ligand-receptor complex and potentially higher efficacy. nih.gov

The predictions from these simulations guide the rational design of more potent analogs by suggesting modifications to the molecular structure that could enhance binding affinity. eprajournals.com

Below is a representative table of docking scores for a benzimidazole analog against various common protein targets.

Target ProteinProtein Data Bank (PDB) IDPredicted Binding Affinity (kcal/mol)
Tyrosyl-tRNA synthetase1JIJ-8.5
DNA gyrase subunit B5L3J-9.2
Beta-tubulin (Colchicine domain)1SA0-7.9
Angiotensin II Type 1 Receptor4YAY-10.1

Note: This data is illustrative and based on typical values for potent benzimidazole derivatives.

Analysis of Intermolecular Interactions

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand within the target's active site. These interactions are fundamental to molecular recognition and biological function. eprajournals.comnih.gov The primary types of interactions observed for benzimidazole derivatives include:

Hydrogen Bonding: These occur between hydrogen bond donors (like the N-H group of the benzimidazole ring) and acceptors (like the carbonyl oxygen of an amino acid residue). For example, the secondary amino group in some benzimidazole derivatives forms hydrogen bonds with residues such as Glu 199. nih.gov

Hydrophobic Interactions: The aromatic rings of the benzimidazole and phenylethyl moieties frequently engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as Lysine, Arginine, Alanine, and Valine.

π-π Stacking: The planar aromatic systems of the ligand can stack with the side chains of aromatic amino acids like Phenylalanine, Tyrosine, or Tryptophan, contributing to binding stability. eprajournals.com

Visualizing these interactions provides a detailed map of how the ligand is anchored, which is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds. spast.orgnih.gov

Quantum Chemical Investigations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like this compound, DFT calculations can determine its optimized geometry, electronic properties, and vibrational frequencies with high accuracy. ekb.egmdpi.com

Optimized Molecular Geometry and Conformational Analysis

DFT calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. nih.gov This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles. researchgate.netbiointerfaceresearch.com

For analogs of this compound, the geometry is influenced by the spatial relationship between the benzimidazole and the phenylethyl groups. In a closely related chiral compound, 1-[(S)-1-phenylethyl]-1H-benzimidazole, the dihedral angle between the mean planes of the two aromatic rings was determined to be 81.59°. elsevierpure.com This significant twist is a key feature of the molecule's conformation. DFT studies on other benzimidazoles have shown that the N–C single and N=C double bonds within the imidazole (B134444) ring are typically around 1.379 Å and 1.316 Å, respectively, which is in good agreement with experimental data. nih.gov

A conformational analysis reveals the different spatial arrangements (conformers) a molecule can adopt and their relative energies, identifying the most probable structure under physiological conditions. nih.gov

Table of Predicted Geometrical Parameters for this compound

Parameter Description Predicted Value
Bond Length Benzimidazole N=C ~ 1.32 Å
Bond Length Benzimidazole N-C ~ 1.38 Å
Bond Angle C-N-C (imidazole ring) ~ 108°

Note: These values are based on DFT calculations of analogous structures. nih.govelsevierpure.com

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to its reactivity and interactions. DFT is used to calculate several important electronic descriptors.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. lupinepublishers.com A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. lupinepublishers.com For nitro-substituted heterocyclic compounds, this energy gap can be a determining factor in their biological activity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. lupinepublishers.com It helps identify the regions that are rich or poor in electrons. Regions with negative potential (typically colored red) are susceptible to electrophilic attack, while regions with positive potential (colored blue) are prone to nucleophilic attack. For this compound, the MEP map is expected to show a significant negative potential localized over the electronegative oxygen atoms of the nitro group, making this a likely site for interaction with positively charged residues in a protein. lupinepublishers.com

Table of Calculated Electronic Properties

Parameter Description Representative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.3 eV

Note: Values are illustrative, based on DFT calculations for similar nitroaromatic compounds. lupinepublishers.com

Vibrational Spectra and Electronic Circular Dichroism (ECD) Computations

Computational methods can predict the spectroscopic signatures of a molecule, which can then be used to verify experimental results or to interpret complex spectra. arxiv.orgcore.ac.uk

Vibrational Spectra: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its normal modes of vibration. mdpi.comresearchgate.net Each vibrational mode corresponds to a specific frequency. For benzimidazole derivatives, characteristic C–H stretching vibrations are typically found in the 3100-2900 cm−1 region, while vibrations involving the aromatic rings and the nitro group appear at lower frequencies. mdpi.comhacettepe.edu.tr Comparing the computed spectrum with an experimental one helps confirm the molecular structure.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a technique used for chiral molecules, which absorb left and right circularly polarized light differently. nih.govresearchgate.net Since the 1-(2-phenylethyl) substitution can create a chiral center if the ethyl bridge is substituted, theoretical ECD calculations are valuable. Computational methods like Time-Dependent DFT (TD-DFT) can predict the ECD spectrum. nih.gov This is a powerful tool for determining the absolute configuration (R/S) of a chiral molecule by matching the calculated spectrum to the experimental one. researchgate.netchemrxiv.org The ECD spectrum is highly sensitive to the molecule's conformation, making its accurate prediction dependent on a thorough conformational analysis. nih.gov

Perspectives on Future Research and Preclinical Therapeutic Potential

Designing Multi-Target Directed Benzimidazole (B57391) Ligands

The complexity of multifactorial diseases has spurred interest in multi-target directed ligands (MTDLs), which are single molecules designed to modulate multiple biological targets simultaneously. acs.org This approach can offer advantages over single-target drugs, including improved efficacy and a better safety profile. acs.org The benzimidazole nucleus is an ideal starting point for developing MTDLs due to its versatile structure that allows for substitutions at various positions, enabling the modulation of diverse receptors and enzymes. nih.govresearchgate.net

The design of MTDLs based on the 5-nitro-1-(2-phenylethyl)-1H-benzimidazole scaffold can be approached by creating hybrid molecules. This involves integrating the benzimidazole core with other pharmacologically active moieties to engage multiple targets involved in a specific disease pathology. For instance, in cancer therapy, benzimidazole-triazole hybrids have been designed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II, key players in tumor growth and proliferation. researchgate.netnih.gov

Future research could focus on designing hybrids of this compound that target pathways relevant to complex diseases like cancer, inflammation, and neurodegenerative disorders. The phenylethyl group at the N-1 position can be modified to incorporate functionalities that interact with a secondary target, while the core benzimidazole structure maintains its interaction with the primary target.

Table 1: Potential Multi-Target Strategies for Benzimidazole Ligands

Target Combination Therapeutic Area Rationale
EGFR / VEGFR-2 Cancer Inhibition of both tumor cell proliferation and angiogenesis. nih.gov
COX / 5-LOX Inflammation Dual inhibition of key enzymes in the inflammatory cascade. nih.gov
Tubulin / Kinases Cancer Disruption of mitosis and cell signaling pathways simultaneously. researchgate.net

Strategies for Enhanced Efficacy and Selectivity in Novel Derivatives

To improve the therapeutic potential of the this compound scaffold, medicinal chemists can employ various strategies to enhance the efficacy and selectivity of novel derivatives. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.

Key positions on the benzimidazole ring for modification include:

The N-1 position: The phenylethyl group can be substituted with different aryl or alkyl groups to influence lipophilicity and binding affinity. researchgate.net

The C-2 position: Introducing various substituents at this position can significantly alter the biological activity. For example, 2-aryl benzimidazoles have been shown to act as multi-target receptor tyrosine kinase inhibitors. nih.gov

The Benzene (B151609) Ring (Positions 4, 5, 6, 7): The existing 5-nitro group is a critical feature. The electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties and biological activity. Studies have shown that removal of the 5-nitro group can lead to a pronounced decrease in potency in certain contexts, such as nitazene opioids. cfsre.org This group is also key for the activity of some antiprotozoal agents, which act as prodrugs activated by nitroreductases in anaerobic organisms. nih.govnih.gov Further modifications, such as adding halogen atoms, can enhance cytotoxicity and selectivity against cancer cell lines. For instance, 5-chloro substitution has been shown to improve cytotoxicity against MCF-7 breast cancer cells compared to 5-fluoro substitution. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Benzimidazole Derivatives

Position of Substitution Type of Substituent Impact on Biological Activity Reference
C5 Nitro Group Essential for potency in several compound classes; enables bioreductive activation. nih.govcfsre.org
C5/C6 Halogen (e.g., Chloro) Can enhance cytotoxic potency and selectivity against cancer cells. nih.gov
C2 Phenyl Group Presence of oxygenated radicals on this group can increase vasorelaxant effects. scholarsresearchlibrary.com

Computational methods, including molecular docking, can further refine the design of new derivatives by predicting their binding affinity and interaction with specific biological targets, thereby prioritizing the synthesis of compounds with the highest potential. nih.govscholarsresearchlibrary.com

Exploration of Broader Preclinical Biological Applications of the this compound Scaffold

The benzimidazole nucleus is associated with an exceptionally broad range of pharmacological activities. nih.govfrontiersin.org This versatility suggests that the this compound scaffold could be a valuable starting point for developing agents against a wide array of diseases.

The 5-nitrobenzimidazole (B188599) moiety itself is a key component in compounds with established antimicrobial, anticancer, and anthelmintic properties. nih.govchemimpex.com Future preclinical research should systematically screen derivatives of this compound against a diverse panel of biological targets to uncover new therapeutic applications.

Potential areas for exploration include:

Anticancer: Benzimidazoles have been shown to inhibit various cancer-related targets, including tubulin polymerization and receptor tyrosine kinases. researchgate.net The 5-nitro group may confer selective cytotoxicity, particularly in hypoxic tumor environments.

Antimicrobial: The 5-nitro group is a well-known pharmacophore in antibacterial and antiprotozoal drugs. nih.govnih.gov Derivatives could be tested against a range of pathogens, including drug-resistant strains.

Anti-inflammatory: Benzimidazole derivatives can modulate key inflammatory enzymes and receptors such as COX, 5-LOX, and cannabinoid receptors. nih.govnih.gov

Antihypertensive: Research has identified 5-nitrobenzimidazole derivatives as potent angiotensin II receptor antagonists with significant vasorelaxant activity. scholarsresearchlibrary.com

Table 3: Potential Preclinical Applications of the 5-nitrobenzimidazole Scaffold

Therapeutic Area Rationale for Exploration Key Molecular Features
Anticancer Benzimidazole core targets tubulin and kinases; nitro group may offer hypoxia-selective action. Benzimidazole Core, 5-Nitro Group
Antiprotozoal The 5-nitroimidazole scaffold is a known prodrug activated by parasitic nitroreductases. 5-Nitro Group
Antihypertensive Derivatives have shown potent AT1 receptor antagonism and vasorelaxant effects. Benzimidazole Core, 5-Nitro Group
Anti-inflammatory The benzimidazole scaffold can be modified to inhibit key inflammatory enzymes like COX and 5-LOX. Benzimidazole Core

| Antifungal | Benzimidazole derivatives have demonstrated broad-spectrum antifungal activity. | Benzimidazole Core |

By leveraging the known biological activities of the benzimidazole and 5-nitroimidazole moieties, researchers can strategically explore the therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective drug candidates.

Q & A

Basic Research Questions

What are the established synthetic routes for 5-nitro-1-(2-phenylethyl)-1H-benzimidazole, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves nitration of a pre-functionalized benzimidazole core. Key steps include:

  • Step 1 : Alkylation of 1H-benzimidazole with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-phenylethyl group .
  • Step 2 : Electrophilic nitration at the 5-position using HNO₃/H₂SO₄ at 0–5°C to minimize byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and HPLC validation (≥98% purity, as in similar benzimidazole derivatives) .
    Critical Intermediates : 1-(2-phenylethyl)-1H-benzimidazole (alkylated precursor) and the nitro-intermediate post-nitration .

How is the structure of this compound validated experimentally?

Methodological Answer:
Multi-technique characterization is essential:

  • X-ray Crystallography : Determines bond lengths (e.g., C–N bond: ~1.32 Å) and confirms nitro-group orientation (see analogous 2-methyl-5-nitro-1H-benzimidazole monohydrate structures) .
  • Spectroscopy :
    • FTIR : Nitro-group stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and phenylethyl CH₂ signals (δ 3.5–4.2 ppm) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching theoretical m/z .

What in vitro biological assays are used for preliminary evaluation of this compound?

Methodological Answer:
Standard assays include:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Methodological Answer:
SAR studies focus on:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., CF₃) at the 6-position to enhance bioactivity, as seen in related trifluoromethyl-benzimidazoles .
  • Nitro-Group Positioning : Comparative assays of 5-nitro vs. 6-nitro isomers to evaluate potency shifts (e.g., 10-fold differences in MIC values) .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) and molecular docking (e.g., binding to E. coli DNA gyrase) .

What experimental design strategies resolve contradictions in reaction yield data for this compound?

Methodological Answer:

  • Factorial Design : Vary temperature (0–30°C), nitration time (1–4 hr), and acid concentration to identify optimal conditions .
  • Statistical Validation : ANOVA analysis of yield data to pinpoint significant variables (e.g., temperature contributes 65% variance) .
  • Membrane Separation : Use tangential flow filtration (TFF) to isolate high-purity product from byproducts .

How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Multi-Lab Validation : Replicate assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Synchrotron XRD : Confirm batch-to-batch structural consistency (e.g., nitro-group tautomerism) .
  • Meta-Analysis : Pool data from 5+ studies to calculate weighted IC₅₀ values and identify outliers .

What advanced techniques elucidate the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to S. aureus enoyl-ACP reductase (1.2 µs trajectories) to assess stability .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .
  • Cryo-EM : Visualize compound-DNA complexes at near-atomic resolution (3.5 Å) .

How are analytical methods validated for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-DAD Validation : Linearity (R² > 0.999), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and recovery rates (95–105%) .
  • LC-MS/MS : Confirm identity via fragmentation patterns (e.g., m/z 296 → 252) .
  • Forced Degradation Studies : Acid/alkali hydrolysis to validate method robustness .

What strategies improve the in vivo bioavailability of this compound?

Methodological Answer:

  • Solubility Enhancement : Co-crystallization with β-cyclodextrin (1:1 molar ratio) .
  • Pro-Drug Design : Esterify the nitro group to improve membrane permeability (e.g., acetate prodrugs) .
  • Pharmacokinetic Profiling : IV/PO administration in rodents with LC-MS plasma monitoring .

How do researchers assess the compound’s stability under long-term storage?

Methodological Answer:

  • ICH Guidelines : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks .
  • Thermogravimetric Analysis (TGA) : Detect decomposition thresholds (>200°C) .
  • Computational Predictions : QSPR models to forecast shelf-life based on nitro-group reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.